molecular formula C19H19N5O3 B2929464 2-[(1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carbonyl}pyrrolidin-3-yl)oxy]quinoxaline CAS No. 2097916-60-2

2-[(1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carbonyl}pyrrolidin-3-yl)oxy]quinoxaline

Cat. No.: B2929464
CAS No.: 2097916-60-2
M. Wt: 365.393
InChI Key: QZRPKJQNKLAGRM-UHFFFAOYSA-N
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Description

The compound “2-[(1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carbonyl}pyrrolidin-3-yl)oxy]quinoxaline” is a complex organic molecule. It’s important to note that the exact properties and applications of this specific compound may not be fully documented .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. The InChI code provided gives a detailed description of its structure .

Scientific Research Applications

Synthesis and Chemical Properties

Quinoxaline derivatives, including those related to the specified compound, have been synthesized through various chemical reactions. For instance, the synthesis of 1,2,4-triazino[5,6-b]quinoxalines and their derivatives showcases the exploration of novel compounds with potential biological activities (J. Gallos & N. Argyropoulos, 1991). These syntheses often involve cyclization reactions and modifications to the quinoxaline core to produce compounds with unique chemical properties.

Biological Activities

The investigation of quinoxaline derivatives extends to their potential biological activities. For instance, studies have examined the antibacterial and antifungal properties of new pyrazoline and pyrazole derivatives, highlighting the antimicrobial potential of these compounds (S. Y. Hassan, 2013). Furthermore, quinoxaline and its analogs have been explored for their antitumoral properties, with some derivatives being investigated as catalyst ligands in antitumor studies (Aastha Pareek and Dharma Kishor, 2015).

Applications in Drug Discovery

Quinoxaline derivatives are also explored for their potential use in drug discovery, particularly as ligands for various receptors. Novel arylpiperazines derived from quinoxaline have been identified as subtype-selective antagonists for alpha 1-adrenoceptor, indicating potential therapeutic applications in conditions like lower urinary tract symptoms (T. Elworthy et al., 1997).

Properties

IUPAC Name

6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl-(3-quinoxalin-2-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O3/c25-18(14-10-21-24-7-3-9-26-19(14)24)23-8-6-13(12-23)27-17-11-20-15-4-1-2-5-16(15)22-17/h1-2,4-5,10-11,13H,3,6-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZRPKJQNKLAGRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=C(C=N2)C(=O)N3CCC(C3)OC4=NC5=CC=CC=C5N=C4)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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